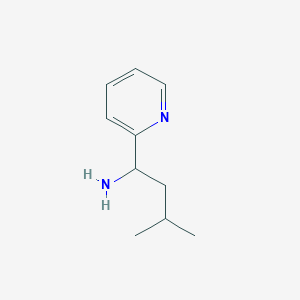

3-Methyl-1-(pyridin-2-yl)butan-1-amine

Description

Properties

IUPAC Name |

3-methyl-1-pyridin-2-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)7-9(11)10-5-3-4-6-12-10/h3-6,8-9H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQSJHCEEUYAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734031 | |

| Record name | 3-Methyl-1-(pyridin-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825647-69-6 | |

| Record name | 3-Methyl-1-(pyridin-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-yl)butan-1-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methyl-1-(pyridin-2-yl)butan-1-amine. As a member of the 2-aminopyridine class of compounds, this molecule holds significant interest for medicinal chemistry and drug discovery due to the established biological activities of this structural motif.[1][2] This document outlines a viable synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential as a pharmacophore.

Introduction and Rationale

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[3] Its ability to engage in various biological interactions, coupled with favorable physicochemical properties such as improved aqueous solubility and metabolic stability, makes it a valuable component in the design of novel therapeutics.[2] this compound, with its specific substitution pattern, presents an interesting, yet underexplored, molecule within this class. This guide aims to provide a foundational understanding of this compound for researchers interested in its synthesis and potential use in drug development programs.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₁₀H₁₆N₂ | Based on chemical structure |

| Molecular Weight | 164.25 g/mol | Based on chemical structure |

| Appearance | Colorless to pale yellow liquid | Typical for similar alkylamines |

| Boiling Point | ~220-240 °C (at 760 mmHg) | Extrapolated from pyridin-2-ylmethanamine (boiling point of 82-85 °C at 12 mmHg)[2] |

| pKa | ~8.5 - 9.0 | The pyridine nitrogen is weakly basic, while the aliphatic primary amine is more basic, similar to pyridin-2-ylmethanamine (pKa2 = 8.79).[2] |

| logP | ~1.5 - 2.0 | Estimated based on the presence of a pyridine ring and an alkyl chain. |

| Solubility | Soluble in water and polar organic solvents.[6] | The presence of two nitrogen atoms capable of hydrogen bonding suggests good solubility in polar solvents. |

Synthesis of this compound

A robust and logical synthetic route to the target compound involves a two-step process: the synthesis of the precursor ketone, 3-methyl-1-(pyridin-2-yl)butan-1-one, followed by its reductive amination.

Synthesis of the Precursor Ketone: 3-methyl-1-(pyridin-2-yl)butan-1-one

The synthesis of the precursor ketone can be achieved via the acylation of a 2-picolyl anion with a suitable isovaleryl electrophile. A common method for generating the 2-picolyl anion is the deprotonation of 2-picoline with a strong base like butyllithium.[7]

Reaction Scheme:

Figure 1: Proposed synthesis of the precursor ketone.

Experimental Protocol:

-

Preparation of 2-Picolyllithium: To a solution of 2-picoline (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), slowly add n-butyllithium (1.05 eq., solution in hexanes). The solution will typically turn a deep red or orange color, indicating the formation of the anion. Stir the mixture at this temperature for 1 hour.

-

Acylation: To the solution of 2-picolyllithium, add a solution of isovaleric anhydride (1.1 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Quenching and Work-up: After stirring for 2-3 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-methyl-1-(pyridin-2-yl)butan-1-one.[8]

Reductive Amination to Yield this compound

Reductive amination is a highly effective method for converting ketones to amines.[9] A one-pot reaction using ammonium acetate as the ammonia source and sodium borohydride as the reducing agent is a common and practical approach.[3][10]

Reaction Scheme:

Figure 2: Reductive amination of the precursor ketone.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 3-methyl-1-(pyridin-2-yl)butan-1-one (1.0 eq.) in methanol. Add ammonium acetate (5-10 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Quench the reaction by the slow addition of water.

-

Extraction and Purification: Remove the methanol under reduced pressure. Make the aqueous residue basic with the addition of aqueous NaOH, and then extract with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. The expected NMR and mass spectrometry data are predicted below based on the analysis of similar structures.[11][12]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the aliphatic chain protons, and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H6 (proton on pyridine ring adjacent to N) |

| ~7.6 | td | 1H | H4 (proton on pyridine ring) |

| ~7.2 | d | 1H | H3 (proton on pyridine ring) |

| ~7.1 | t | 1H | H5 (proton on pyridine ring) |

| ~4.0 | t | 1H | CH-NH₂ (methine proton) |

| ~1.8 | br s | 2H | NH₂ (amine protons) |

| ~1.7 | m | 1H | CH(CH₃)₂ (methine proton of isobutyl group) |

| ~1.5 | m | 2H | CH₂ (methylene protons) |

| ~0.9 | d | 6H | (CH₃)₂ (two methyl groups) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C2 (pyridine carbon attached to the side chain) |

| ~149 | C6 (pyridine carbon) |

| ~136 | C4 (pyridine carbon) |

| ~122 | C5 (pyridine carbon) |

| ~121 | C3 (pyridine carbon) |

| ~55 | CH-NH₂ (methine carbon) |

| ~45 | CH₂ (methylene carbon) |

| ~25 | CH(CH₃)₂ (methine carbon of isobutyl group) |

| ~22 | (CH₃)₂ (methyl carbons) |

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 164.13

-

Expected [M+H]⁺: m/z = 165.14

Potential Applications in Drug Discovery

The 2-aminopyridine moiety is a well-established pharmacophore with a broad range of biological activities.[1][9] Derivatives have shown promise as:

-

Anticancer Agents: Many 2-aminopyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9]

-

Kinase Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, making this scaffold suitable for targeting the hinge region of kinases.

-

Central Nervous System (CNS) Agents: The ability of the pyridine ring to modulate physicochemical properties can be exploited to design molecules with blood-brain barrier permeability.

The specific structure of this compound, with its isobutyl group, could offer unique steric and lipophilic properties that may be advantageous for binding to specific biological targets. Further screening and derivatization of this compound could lead to the discovery of novel therapeutic agents.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of this compound. The proposed synthetic route is based on well-established and reliable organic chemistry transformations. The predicted physicochemical and spectroscopic data offer a solid foundation for the characterization of this molecule. Given the proven track record of the 2-aminopyridine scaffold in drug discovery, this compound represents a promising starting point for further investigation and development in medicinal chemistry.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 2-Picolylamine | 3731-51-9 [chemicalbook.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. China 2-(Aminomethyl)pyridine 3731-51-9 Manufacturers, Suppliers, Factory - Keyingchem [m.keyingchemical.com]

- 5. chemscene.com [chemscene.com]

- 6. CAS 3731-51-9: 2-Pyridinemethanamine | CymitQuimica [cymitquimica.com]

- 7. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 8. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-yl)butan-1-amine (CAS 825647-69-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Methyl-1-(pyridin-2-yl)butan-1-amine (CAS 825647-69-6), a chiral primary amine with potential applications in pharmaceutical synthesis. Drawing upon established principles of organic synthesis and characterization, this document outlines a probable synthetic route via asymmetric reductive amination, details expected physicochemical and spectroscopic properties, and discusses potential applications based on structural similarities to known pharmacologically active molecules. This paper serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related pyridinyl amines.

Chemical Identity and Properties

This compound is a chiral organic compound featuring a pyridine ring and a primary amine attached to a stereocenter. Its structure suggests potential for use as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

| Property | Value | Source |

| CAS Number | 825647-69-6 | - |

| Molecular Formula | C₁₀H₁₆N₂ | [1] |

| Molecular Weight | 164.25 g/mol | [1] |

| Appearance | White powder (probable) | [1] |

| Purity | Typically offered at ≥99% | [1] |

| Storage | Sealed and preserved in a cool, dry place | [1] |

Proposed Synthesis: Asymmetric Reductive Amination

The synthesis of chiral primary amines from prochiral ketones is a significant challenge in organic chemistry.[2] Direct asymmetric reductive amination (DARA) of the corresponding ketone, 3-methyl-1-(pyridin-2-yl)butan-1-one, presents the most efficient and atom-economical route to the target molecule.[3][4] This method avoids the need for protecting groups and multiple synthetic steps often associated with traditional methods.[5]

The proposed synthesis involves the reaction of 3-methyl-1-(pyridin-2-yl)butan-1-one with an ammonia source in the presence of a chiral catalyst and a reducing agent, typically hydrogen gas.[4] The choice of a chiral catalyst is crucial for achieving high enantioselectivity. Ruthenium-based catalysts, such as those employing BINAP ligands, have shown excellent performance in the asymmetric reductive amination of aryl ketones.[3][5]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed method based on similar transformations and should be optimized for specific laboratory conditions.[4]

-

Reactor Setup: A high-pressure stainless-steel autoclave is charged with 3-methyl-1-(pyridin-2-yl)butan-1-one (1.0 eq), ammonium acetate (2.0 eq), and a chiral ruthenium catalyst (e.g., Ru(OAc)₂{(S)-binap}, 0.01 eq).

-

Solvent Addition: Anhydrous trifluoroethanol (TFE) is added to the autoclave under an inert atmosphere.

-

Reaction: The reactor is sealed, purged with hydrogen gas, and then pressurized to 50-60 bar of H₂. The reaction mixture is stirred and heated to 80-100 °C for 12-24 hours.

-

Workup: After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired this compound.

Spectroscopic Characterization (Predicted)

While specific spectra for CAS 825647-69-6 are not publicly available, the expected NMR and mass spectrometry data can be inferred from its structure and data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the aliphatic chain, and the amine group. The protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). The methine proton adjacent to the amine group will likely be a multiplet around δ 4.0-4.5 ppm. The protons of the isobutyl group will appear in the upfield region (δ 0.8-2.0 ppm). The amine protons will present as a broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals corresponding to the pyridine ring carbons in the downfield region (δ 120-160 ppm). The carbon of the stereocenter (C-N) is expected around δ 50-60 ppm. The aliphatic carbons of the isobutyl group will appear in the upfield region (δ 10-40 ppm).

Mass Spectrometry

The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak (M⁺) at m/z 164. The fragmentation pattern would likely involve the loss of the isobutyl group and cleavage adjacent to the amine. High-resolution mass spectrometry should confirm the elemental composition of C₁₀H₁₆N₂.

Potential Applications in Drug Development

Chiral amines are crucial building blocks in the pharmaceutical industry.[2][6] The structural motif of a pyridinyl-ethylamine is present in numerous biologically active compounds. A noteworthy structural analogue is 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, which is a key intermediate in the synthesis of Repaglinide, an oral medication for the treatment of type 2 diabetes.[7][8]

Caption: Potential applications based on structural analogy.

The pyridine nitrogen in the target molecule can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events.[6] The chiral center also allows for stereospecific interactions with biological targets. Given these features, this compound could be a valuable starting material for the synthesis of novel compounds with potential activity in areas such as:

-

Metabolic Diseases: Following the precedent of the Repaglinide intermediate.

-

Central Nervous System (CNS) Disorders: The pyridinyl moiety is a common feature in CNS-active drugs.

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted pyridine rings.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling chiral amines should be followed. These compounds are often skin and eye irritants and may be harmful if ingested or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chiral primary amine with significant potential as a building block in pharmaceutical research and development. Although detailed experimental data for this specific compound is limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and analogies to structurally related molecules. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound, CasNo.825647-69-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | C16H26N2 | CID 10514609 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine from pyridine-2-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine from Pyridine-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, research-level overview of a robust and efficient methodology for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The core of this synthesis is the reductive amination of pyridine-2-carbaldehyde with isobutylamine. We will delve into the mechanistic underpinnings of this transformation, with a particular focus on the strategic selection of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and chemoselective reducing agent. This document provides a detailed, step-by-step experimental protocol, methods for reaction monitoring and product purification, and essential characterization data. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for related molecular targets.

Introduction and Strategic Overview

The synthesis of substituted pyridinyl-alkylamines is a cornerstone in the development of novel therapeutics. The target molecule, this compound, incorporates a chiral center and a key pyridinyl motif, making it an attractive scaffold for generating compound libraries. The starting material, pyridine-2-carbaldehyde (also known as picolinaldehyde), is a commercially available compound that serves as a versatile precursor for a variety of pharmaceuticals and ligands in coordination chemistry.[1]

While several synthetic routes could be envisioned, such as a Grignard reaction followed by amination, this guide focuses on one-pot reductive amination. This strategy is superior in its operational simplicity, high efficiency, and avoidance of harsh reagents, making it a preferred method in modern organic synthesis.[2] The reaction proceeds by the in-situ formation of an imine (or its corresponding iminium ion) from pyridine-2-carbaldehyde and isobutylamine, which is then immediately reduced to the target secondary amine.

The Mechanistic Core: Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a powerful transformation for forming carbon-nitrogen bonds.[3] The success of a one-pot protocol hinges on the careful selection of the reducing agent.

The Choice of Reducing Agent: A Case for Chemoselectivity

Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this synthesis.[3][4] Its utility stems from its mild nature and, most critically, its chemoselectivity.

-

Expertise in Action: Unlike more aggressive hydrides such as sodium borohydride (NaBH₄), STAB is sterically hindered and less reactive. It reacts sluggishly with aldehydes and ketones but rapidly reduces the protonated imine (iminium ion) intermediate formed in the reaction mixture. This differential reactivity is the key to the process's success, as it drastically minimizes the formation of the primary alcohol byproduct (pyridin-2-yl)methanol.[3]

-

Trustworthiness and Safety: Historically, sodium cyanoborohydride (NaBH₃CN) was used for similar transformations. However, STAB is significantly less toxic and avoids the risk of generating hydrogen cyanide gas, especially under the mildly acidic conditions that favor iminium ion formation.[3]

Reaction Pathway

The synthesis proceeds through a well-established, two-stage mechanism occurring in a single pot.

-

Iminium Ion Formation: Pyridine-2-carbaldehyde reacts with isobutylamine to form a hemiaminal intermediate. Under the reaction conditions, this intermediate readily dehydrates to form a Schiff base, which is protonated to generate a reactive iminium ion.

-

Hydride Reduction: The sodium triacetoxyborohydride selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final product, this compound.

Below is a diagram illustrating this mechanistic pathway.

Caption: Reaction mechanism for reductive amination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating reaction monitoring to ensure successful completion.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| Pyridine-2-carbaldehyde | C₆H₅NO | 107.11 | 10.0 | 1.07 g | Colorless to brown oily liquid.[1] |

| Isobutylamine | C₄H₁₁N | 73.14 | 12.0 (1.2 eq) | 1.18 mL | Density: 0.736 g/mL |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.0 (1.5 eq) | 3.18 g | Moisture sensitive.[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Anhydrous grade recommended. |

| Acetic Acid (optional) | CH₃COOH | 60.05 | ~0.5 (0.05 eq) | ~30 µL | Can catalyze imine formation.[5] |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-2-carbaldehyde (1.07 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

-

Amine Addition: Add isobutylamine (1.18 mL, 12.0 mmol) to the solution. If using, add glacial acetic acid (30 µL, 0.5 mmol) at this stage. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution in three portions over 15 minutes. Note: The reaction is typically not highly exothermic, but portion-wise addition is good practice.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10:1 Dichloromethane:Methanol.[6] Visualize spots using a UV lamp (254 nm). The reaction is complete when the starting aldehyde spot has been consumed.

-

Work-up: Once the reaction is complete, carefully quench by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of dichloromethane.

-

Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., up to 5% methanol in ethyl acetate), is typically effective for isolating the pure amine product.

Characterization

The identity and purity of the final product, a white powder or colorless oil, should be confirmed by standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the pyridyl protons, the benzylic proton (methine), the isobutyl group protons (methine and methyl doublets), and the amine proton.

-

¹³C NMR: Expect distinct signals for the pyridine ring carbons, the benzylic carbon, and the carbons of the isobutyl group.

-

Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₀H₁₆N₂ = 164.25 g/mol ).

Visualization of the Experimental Workflow

The following diagram outlines the complete experimental procedure from setup to analysis.

References

- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 3. benchchem.com [benchchem.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-yl)butan-1-amine: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-methyl-1-(pyridin-2-yl)butan-1-amine, a crucial heterocyclic amine intermediate in modern pharmaceutical development. The document delineates its physicochemical properties, explores rational synthetic routes with detailed experimental protocols, and discusses its potential applications in the synthesis of bioactive molecules, particularly kinase inhibitors. By integrating established chemical principles with data from analogous structures, this guide serves as a practical resource for researchers engaged in medicinal chemistry and drug discovery.

Introduction: The Significance of Pyridine-Containing Scaffolds

The pyridine motif is a cornerstone in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold for engaging with biological targets. This compound emerges as a valuable building block, combining the essential pyridine ring with a chiral amine and an isobutyl group, offering a unique three-dimensional structure for molecular design and optimization in drug discovery programs. While its direct application in a marketed drug is not prominently documented, its structural analogues are key components in therapeutics targeting a range of diseases, from metabolic disorders to oncology.

Physicochemical Properties and Characterization

This compound is typically a white to off-white powder.[2] Its structure presents a chiral center at the carbon atom bearing the amino group, making it a valuable intermediate for the synthesis of stereospecific drugs.

| Property | Value | Source |

| CAS Number | 825647-69-6 | [2] |

| Molecular Formula | C₁₀H₁₆N₂ | Inferred from structure |

| Molecular Weight | 164.25 g/mol | Inferred from structure |

| Appearance | White powder | [2] |

| Purity | Typically >96-99% | [2][3] |

| Storage | Sealed and preserved in a cool, dry place | [2] |

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the 7.0-8.5 ppm region), a multiplet for the chiral proton adjacent to the amine, signals for the methylene and methine protons of the isobutyl group, and distinct signals for the two diastereotopic methyl groups of the isobutyl moiety.

-

¹³C NMR: The carbon NMR would display distinct signals for the pyridine ring carbons, the chiral carbon, and the carbons of the isobutyl group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent [M+H]⁺ ion at m/z 165.14.

-

Purification and Salt Formation: The amine can be purified by column chromatography. For improved stability and handling, it can be converted to its dihydrochloride salt.[3]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through a logical two-step sequence involving the formation of a ketone intermediate followed by reductive amination. This strategy offers a convergent and efficient route to the target molecule.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-one

The key ketone intermediate is synthesized via a Grignard reaction between 2-cyanopyridine and isobutylmagnesium bromide. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine yields the desired ketone.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of isobutyl bromide in the same anhydrous solvent is added dropwise to initiate the formation of isobutylmagnesium bromide.

-

Grignard Reaction: A solution of 2-cyanopyridine in anhydrous THF is added dropwise to the prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

Hydrolysis: The reaction is carefully quenched by the slow addition of an aqueous solution of a weak acid (e.g., ammonium chloride) or dilute hydrochloric acid at 0 °C.

-

Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ketone can be purified by column chromatography on silica gel.

Step 2: Reductive Amination to the Final Product

The conversion of the ketone to the primary amine is achieved through reductive amination. This one-pot reaction involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the amine.[4]

Experimental Protocol:

-

Reaction Setup: To a solution of 3-methyl-1-(pyridin-2-yl)butan-1-one in a suitable solvent (e.g., methanol), an ammonia source such as ammonium formate is added.

-

Reduction: A reducing agent is then introduced. Common choices include:

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source like ammonium formate (transfer hydrogenation) or hydrogen gas.[1][5]

-

Hydride Reagents: Sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN).[2][6][7][8] 2-Picoline-borane is another stable and effective alternative.[9][10]

-

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the catalyst (if used) is filtered off. The solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Purification: The crude amine is purified by column chromatography. For long-term storage and easier handling, it can be converted to its hydrochloride salt by treating a solution of the amine with hydrochloric acid in a suitable solvent like isopropanol or ethyl acetate, followed by crystallization.

Application as a Pharmaceutical Intermediate

While the direct use of this compound in a specific, named drug is not widely publicized, its structural features are highly relevant to several classes of therapeutic agents. Its role as a versatile intermediate is evident from its similarity to building blocks used in the synthesis of PIM kinase inhibitors and other bioactive molecules.

Potential in the Synthesis of PIM Kinase Inhibitors

The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are overexpressed in various cancers, making them attractive targets for cancer therapy.[11] Several patents describe pyridineamine compounds as potent PIM kinase inhibitors.[12] The this compound scaffold provides a key structural element for engaging with the ATP-binding pocket of these kinases.

Caption: Role of the intermediate in PIM kinase inhibitor synthesis and action.

Relevance in Antiviral and Other Therapeutic Areas

The pyridine nucleus is a common feature in many antiviral compounds.[13] The unique combination of a basic nitrogen in the pyridine ring and a chiral primary amine in this compound makes it an attractive starting point for the synthesis of novel antiviral agents. Furthermore, related pyridin-2-yl-methylamine derivatives have been investigated for their potential as antidepressants and analgesics, suggesting a broader therapeutic potential for compounds derived from this intermediate.[14]

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical chemistry. Its synthesis, achievable through a robust and scalable sequence of a Grignard reaction followed by reductive amination, provides access to a key structural motif. While its direct incorporation into a marketed drug is not explicitly detailed in the public domain, its close relation to intermediates used in the synthesis of kinase inhibitors and other bioactive molecules underscores its importance. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in the discovery and development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. 2abiotech.net [2abiotech.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ics-ir.org [ics-ir.org]

- 9. fishersci.com [fishersci.com]

- 10. PubChemLite - 3-methyl-1-(pyridin-2-yl)butan-1-one (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 11. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

- 14. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

The Ascendant Therapeutic Potential of 3-Methyl-1-(pyridin-2-yl)butan-1-amine Derivatives: A Technical Guide to Biological Activity

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs and its capacity to impart a wide range of biological activities.[1][2][3] This technical guide delves into the burgeoning field of 3-Methyl-1-(pyridin-2-yl)butan-1-amine derivatives, a class of compounds showing significant promise in the development of novel therapeutic agents. We will explore the scientific rationale behind their design, key biological activities with a focus on antimicrobial and antiproliferative effects, and the critical structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights and actionable protocols to advance the investigation of this promising chemical scaffold.

Introduction: The Pyridine Scaffold in Drug Discovery

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in drug design. Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it an attractive moiety for medicinal chemists.[2][3] The incorporation of a pyridine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Derivatives of pyridine have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neurological effects.[4]

The focal point of this guide, the this compound scaffold, combines the advantageous properties of the pyridine ring with a chiral alkylamine side chain. This combination offers opportunities for stereospecific interactions with biological targets, potentially leading to enhanced potency and selectivity.

Key Biological Activities and Mechanistic Insights

While direct studies on this compound are emerging, the broader class of pyridin-2-yl-alkylamine derivatives has shown significant potential in two primary therapeutic areas: antimicrobial and antiproliferative applications.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel antibiotics. Pyridine derivatives have long been investigated for their antibacterial and antifungal properties.[5] For the this compound class, the proposed mechanism of action often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. The lipophilicity of the alkyl chain and the basicity of the amine group are critical for these interactions.

Structure-Activity Relationship (SAR) Insights:

-

Alkyl Chain: The length and branching of the alkyl chain influence the compound's lipophilicity, which is crucial for penetrating the bacterial cell wall. A branched chain, such as the isobutyl group in the parent scaffold, can enhance this property.

-

Amine Group: The primary amine is a key functional group for antimicrobial activity, likely through protonation and electrostatic interactions with negatively charged components of the bacterial cell envelope.

-

Pyridine Ring Substitution: Substitution on the pyridine ring can modulate the electronic properties and steric profile of the molecule, impacting its ability to bind to target enzymes or traverse the cell membrane. Electron-withdrawing groups on the pyridine ring have been shown to promote interaction with double-stranded DNA.[6]

Antiproliferative Activity

The development of novel anticancer agents is a critical area of research. Pyridine derivatives have shown promise as antiproliferative agents, acting through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[4] For the this compound scaffold, the interaction with specific cellular targets is likely influenced by the stereochemistry of the chiral center and the nature of substituents on the pyridine ring.

Structure-Activity Relationship (SAR) Insights:

-

Chirality: The stereochemistry at the 1-position of the butan-1-amine chain is expected to be a critical determinant of antiproliferative activity, as stereoisomers can exhibit differential binding to chiral biological targets such as enzymes and receptors.

-

Pyridine Ring Position: The position of the nitrogen atom in the pyridine ring and the substitution pattern can significantly affect the molecule's ability to interact with the active sites of target proteins.

-

Functional Groups: The introduction of specific functional groups on the pyridine ring, such as hydrogen bond donors/acceptors or groups that can participate in pi-stacking interactions, can enhance binding affinity and antiproliferative potency. Studies on broader classes of pyridine derivatives have shown that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[2][3]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound derivatives, standardized and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12.

-

Serial Dilution: Add 200 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

-

Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth (the MIC well and wells with higher concentrations).

-

Plating: Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[1]

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation and Interpretation

To facilitate the comparison of biological activity across a series of derivatives, it is crucial to present the data in a clear and organized manner.

Table 1: Representative Antimicrobial Activity Data

| Compound | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus |

| 1a | H | H | 16 | 32 | 32 |

| 1b | 5-Cl | H | 8 | 16 | 16 |

| 1c | H | 4-F-Ph | 4 | 8 | 8 |

| Ciprofloxacin | - | - | 0.5 | 0.25 | 1 |

Table 2: Representative Antiproliferative Activity Data

| Compound | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |

| 2a | H | H | >100 | >100 |

| 2b | 5-NO2 | H | 15.2 | 22.5 |

| 2c | H | 4-OMe-Ph | 5.8 | 8.1 |

| Doxorubicin | - | - | 0.8 | 1.2 |

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and antiproliferative agents. The inherent chirality and the versatile pyridine ring offer ample opportunities for structural modification to optimize potency and selectivity. Future research should focus on:

-

Stereoselective Synthesis: The development of efficient stereoselective synthetic routes to access enantiomerically pure derivatives.

-

Expanded SAR Studies: A systematic exploration of a wider range of substituents on the pyridine ring and modifications of the alkylamine side chain.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Toxicology: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for the 9-(pyridin-2'-yl)- aminoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 8. microbe-investigations.com [microbe-investigations.com]

An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-yl)butan-1-amine: Synthesis, Properties, and Potential Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of 3-Methyl-1-(pyridin-2-yl)butan-1-amine, a pyridine derivative of significant interest in the field of drug discovery and development. This document will delve into the compound's structural and physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its potential as a versatile chemical building block for novel therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights.

Introduction: The Significance of Pyridine Scaffolds in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif that is ubiquitous in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its presence is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, including their solubility, bioavailability, and target-binding interactions.[2] Pyridine derivatives are integral to the development of therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[1][3] The specific compound, this compound, incorporates key structural features—a basic amine center and a lipophilic isobutyl group attached to a pyridin-2-ylmethanamine core—that make it a compelling scaffold for library synthesis and lead optimization in medicinal chemistry.

Physicochemical and Structural Properties

The structural and computed physicochemical properties of this compound are summarized below. These properties are crucial for understanding the molecule's behavior in biological systems and for designing synthetic and analytical protocols.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₁₆N₂ | - |

| Molecular Weight | 164.25 g/mol | [4] |

| Canonical SMILES | CC(C)CC(N)C1=CC=CC=N1 | - |

| InChI | InChI=1S/C10H16N2/c1-8(2)6-10(11)9-4-3-5-12-7-9/h3-5,7-8,10H,6,11H2,1-2H3 | [4] |

| InChIKey | NQRGXEXMDFMIRL-UHFFFAOYSA-N | [4] |

| Predicted LogP | 2.82780 | [4] |

| Predicted Boiling Point | 265.9°C at 760 mmHg | [4] |

| Predicted Density | 0.967 g/cm³ | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 3 | [4] |

The chemical structure of this compound is depicted in the following diagram:

Caption: 2D structure of this compound.

Synthesis Protocol: Reductive Amination of 3-Methyl-1-(pyridin-2-yl)butan-1-one

A robust and widely applicable method for the synthesis of this compound is the reductive amination of the corresponding ketone, 3-Methyl-1-(pyridin-2-yl)butan-1-one. This two-step, one-pot procedure involves the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.

Rationale for the Synthetic Approach

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency, operational simplicity, and broad substrate scope. The choice of sodium borohydride as the reducing agent offers a good balance of reactivity and selectivity, being mild enough to avoid reduction of the pyridine ring while effectively reducing the imine intermediate. The use of ammonium acetate serves as the ammonia source for the formation of the primary amine.

Experimental Workflow

The overall workflow for the synthesis is illustrated in the diagram below:

References

Technical Guide: Physicochemical Properties, Synthesis, and Application of 3-Methyl-1-(pyridin-2-yl)butan-1-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine, a chiral pyridinyl amine with significant potential as a scaffold and building block in modern drug discovery. We will detail its core physicochemical properties, propose a robust and validated synthetic protocol via reductive amination, outline a comprehensive strategy for its structural elucidation, and discuss its prospective applications in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and related structures in their research and development pipelines.

Introduction: The Strategic Value of Pyridine Scaffolds

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved pharmaceuticals. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its capacity for metabolic stability make it a highly sought-after motif for interacting with biological targets. This compound incorporates this valuable heterocycle with a chiral aliphatic amine side chain.

The presence of a stereocenter at the C1 position is of critical importance. Enantiomerically pure chiral amines are fundamental building blocks for creating compounds with high target specificity, reducing off-target effects and improving therapeutic indices. This guide will therefore address the compound's properties and synthesis with the explicit understanding that stereochemical control is a primary consideration for its ultimate application in drug development.

Core Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. While extensive experimental data for this specific compound is not widely published, its core attributes can be defined based on its structure and data from chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆N₂ | [1][2][3] |

| Molecular Weight | 164.25 g/mol | [1][2][3] |

| CAS Number | 825647-69-6 | [1] |

| Predicted Monoisotopic Mass | 164.13135 Da | [4] |

| Predicted XlogP | 1.3 | [4] |

| Physical State | Not specified (Expected to be a liquid or low-melting solid at STP) | N/A |

| Boiling Point | Not available | [1] |

| Melting Point | Not available | [1] |

Key Structural Features:

-

Chiral Center: The carbon atom bonded to both the pyridine ring and the primary amine is a stereocenter. This gives rise to (R)- and (S)-enantiomers, each potentially having distinct pharmacological profiles.

-

Basicity: The molecule contains two basic nitrogen atoms: the pyridine ring nitrogen (pKa of pyridine ≈ 5.2) and the primary aliphatic amine (pKa ≈ 9-10). The aliphatic amine is the stronger base and will be the primary site of protonation under physiological conditions.

Synthesis and Purification Protocol

A reliable and scalable synthesis is paramount for the utility of any chemical building block. Based on established organic chemistry principles, the most logical and efficient route to this compound is the reductive amination of the corresponding ketone precursor, 3-methyl-1-(pyridin-2-yl)butan-1-one. This method is widely used due to its operational simplicity and the commercial availability of a wide range of reducing agents.

Proposed Synthetic Workflow

The workflow involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the target primary amine.

Caption: Reductive amination of a ketone precursor.

Step-by-Step Experimental Protocol

Causality: This protocol uses sodium cyanoborohydride (NaBH₃CN) as the reducing agent. It is chosen for its mildness and its selectivity for the protonated imine intermediate over the starting ketone, which minimizes the formation of the corresponding alcohol byproduct. Ammonium acetate serves as both the ammonia source and a buffer to maintain a slightly acidic pH, which is optimal for imine formation.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1-(pyridin-2-yl)butan-1-one (1.0 eq).

-

Reagent Addition: Add methanol (MeOH) as the solvent (approx. 0.1 M concentration). To this solution, add ammonium acetate (NH₄OAc, 5-10 eq). Stir until dissolved.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) portion-wise over 15 minutes. Caution: Cyanide gas may be evolved if the solution becomes too acidic. Perform in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Workup:

-

Quench the reaction by slowly adding 1M HCl to decompose the excess reducing agent.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Basify the remaining aqueous solution to a pH > 10 with 2M NaOH.

-

Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: The resulting crude oil can be purified by silica gel column chromatography using a gradient of DCM/MeOH with 1% triethylamine (TEA) to afford the pure amine. The TEA is crucial to prevent the basic amine product from streaking on the acidic silica gel.

Structural Elucidation and Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Pyridine Protons: 4 distinct aromatic signals (~7.0-8.5 ppm). CH-N: 1H multiplet (~3.5-4.0 ppm). CH₂: 2H multiplet. CH(CH₃)₂: 1H multiplet. (CH₃)₂: 6H doublet. NH₂: A broad singlet that is D₂O exchangeable. |

| ¹³C NMR | Approximately 10 distinct signals corresponding to the 5 aromatic carbons and 5 aliphatic carbons. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 165.139. |

| FT-IR | N-H Stretch: Doublet peak around 3300-3400 cm⁻¹ (primary amine). C-H Stretch: Peaks just below 3000 cm⁻¹ (aliphatic). C=N, C=C Stretch: Peaks around 1580-1600 cm⁻¹ (pyridine ring). |

This multi-faceted analytical approach ensures that the synthesized material is structurally correct and pure, providing confidence for its use in subsequent applications.

Applications in Drug Discovery

The title compound is not merely a chemical curiosity; it is a strategically designed building block for generating libraries of complex molecules for biological screening.

Role as a Privileged Scaffold

The pyridine moiety can engage in critical hydrogen bonding and π-stacking interactions within enzyme active sites or receptor binding pockets. The chiral amine provides a key vector for stereospecific interactions and a convenient handle for further chemical modification.

Workflow for Library Synthesis

The primary amine is a versatile functional group that can undergo a wide variety of chemical transformations, such as acylation, sulfonylation, alkylation, or arylation, to rapidly generate a library of diverse analogues.

Caption: Diversification of the core amine scaffold.

This strategy allows for the systematic exploration of the chemical space around the core scaffold, enabling the development of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a valuable and versatile building block for drug discovery professionals. Its structure combines the privileged pyridine heterocycle with a functionalized, chiral side chain. The robust synthetic route via reductive amination and the clear strategy for analytical validation described herein provide a solid foundation for its use. By leveraging this scaffold, research organizations can accelerate the generation of novel chemical entities for screening and advance their drug development programs.

References

- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. 3-Methyl-1-(3-pyridinyl)-1-butanamine - CAS:938459-12-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. CAS 58061-48-6 | N-(Pyridin-2-ylmethyl)butan-1-amine - Synblock [synblock.com]

- 4. PubChemLite - 3-methyl-2-(pyridin-3-yl)butan-1-amine (C10H16N2) [pubchemlite.lcsb.uni.lu]

The Emerging Potential of 3-Methyl-1-(pyridin-2-yl)butan-1-amine in Medicinal Chemistry: A Technical Guide

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. Its derivatives exhibit a vast spectrum of biological activities, making them a fertile ground for the discovery of novel therapeutic agents.[1] This technical guide delves into the untapped potential of a specific, yet underexplored, derivative: 3-Methyl-1-(pyridin-2-yl)butan-1-amine. While direct research on this compound is limited, its structural features, particularly the pyridin-2-yl amine scaffold, suggest a high probability of valuable pharmacological properties. This document will provide a comprehensive overview of the promise this molecule holds, drawing parallels from structurally related compounds and outlining a strategic research and development pathway. We will explore potential therapeutic applications, propose synthetic strategies, and detail experimental protocols for biological evaluation, offering a roadmap for researchers and drug development professionals to unlock the therapeutic value of this intriguing molecule.

Introduction: The Primacy of the Pyridin-2-yl Amine Scaffold

The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to its versatility and favorable pharmacological properties.[1] The pyridin-2-yl amine moiety, in particular, is a privileged scaffold in drug discovery, known to engage in critical hydrogen bonding interactions with various biological targets. This structural motif is present in a wide array of bioactive molecules with demonstrated efficacy in oncology, neuroscience, and infectious diseases.[1][2]

The inherent chemical properties of the pyridine ring, such as its aromaticity, electron-donating or -withdrawing capabilities depending on substitution, and its ability to participate in cation-π interactions, contribute to its promiscuous yet often highly specific binding to protein targets.[3] Structure-activity relationship (SAR) studies on various pyridin-2-yl amine derivatives have consistently shown that modifications to the pyridine ring and the amine substituent can profoundly influence biological activity, offering a rich landscape for medicinal chemists to explore.[4]

Unveiling this compound: A Molecule of Interest

This compound presents a unique combination of a proven pharmacophore (the pyridin-2-yl amine core) and a lipophilic isobutyl group. This specific combination warrants a thorough investigation into its potential medicinal applications.

Structural and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H16N2 | PubChem |

| Molecular Weight | 164.25 g/mol | [5] |

| XlogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

The predicted physicochemical properties suggest good oral bioavailability potential, falling within the parameters of Lipinski's Rule of Five. The presence of both hydrogen bond donors and acceptors, coupled with a moderate lipophilicity, indicates that the molecule has the potential to cross cellular membranes and interact with a variety of biological targets.

Postulated Therapeutic Applications and Mechanistic Rationale

Based on the extensive literature on pyridin-2-yl amine derivatives, we can hypothesize several promising therapeutic avenues for this compound.

Oncology: Targeting Kinase Signaling Pathways

The pyridin-2-yl amine scaffold is a well-established hinge-binding motif for many protein kinases.[2] Kinase inhibitors are a cornerstone of modern cancer therapy.

-

Hypothesized Mechanism: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding mode for many kinase inhibitors. The isobutyl group could potentially occupy a hydrophobic pocket within the ATP-binding site, contributing to binding affinity and selectivity.

-

Potential Targets:

-

PIM Kinases: Aberrant PIM kinase activity is implicated in various cancers. Pyridine-based compounds have shown potent PIM-1 inhibition.[6]

-

Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): The pyridin-2-yl amine core is present in several approved tyrosine kinase inhibitors.

-

Neurodegenerative Disorders: Modulating CNS Targets

Pyridine derivatives have shown significant promise in the treatment of neurodegenerative diseases by targeting various receptors and enzymes in the central nervous system (CNS).[7]

-

Hypothesized Mechanism: The molecule's predicted ability to cross the blood-brain barrier makes it a candidate for CNS-active drugs. The pyridin-2-yl amine moiety can interact with targets such as G-protein coupled receptors (GPCRs) or enzymes involved in neurotransmitter metabolism. For instance, derivatives of 2-pyridinemethylamine have been identified as potent and selective 5-HT1A receptor agonists.[8]

-

Potential Targets:

-

Serotonin and Dopamine Receptors: Modulation of these receptors is a key strategy in treating depression, anxiety, and psychosis.

-

Monoamine Oxidase (MAO): Inhibition of MAO is a validated approach for treating Parkinson's disease and depression.

-

Infectious Diseases: Antimalarial and Antibacterial Activity

The pyridine core is a feature of several antimalarial and antibacterial agents.[4][9]

-

Hypothesized Mechanism: In the context of malaria, pyridine-containing compounds can interfere with vital processes in the Plasmodium falciparum parasite.[4] For bacterial infections, these compounds could inhibit essential enzymes or disrupt the bacterial cell membrane.

-

Potential Targets:

-

Plasmodium falciparum kinases: Several kinases in the parasite are essential for its life cycle and are viable drug targets.

-

Bacterial DNA gyrase or topoisomerase: These enzymes are common targets for antibacterial agents.

-

A Proposed Research and Development Workflow

To systematically evaluate the potential of this compound, a multi-stage research plan is proposed.

Figure 1: A proposed research and development workflow for this compound.

Experimental Protocols

Synthesis of this compound

A potential synthetic route involves the reductive amination of 3-methyl-1-(pyridin-2-yl)butan-1-one.

Step 1: Synthesis of 3-methyl-1-(pyridin-2-yl)butan-1-one

-

To a solution of 2-bromopyridine in anhydrous THF at -78 °C, add n-butyllithium dropwise.

-

Stir the mixture for 1 hour at -78 °C.

-

Add a solution of 3-methylbutanenitrile in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Purify the crude product by column chromatography to yield 3-methyl-1-(pyridin-2-yl)butan-1-one.[10]

Step 2: Reductive Amination

-

Dissolve 3-methyl-1-(pyridin-2-yl)butan-1-one and ammonium acetate in methanol.

-

Add sodium cyanoborohydride in portions.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with NaOH.

-

Extract the product with dichloromethane, dry over sodium sulfate, and concentrate.

-

Purify the crude amine by column chromatography.

In Vitro Kinase Inhibition Assay (Example: PIM-1)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of the compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human PIM-1 kinase

-

Fluorescently labeled peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (dissolved in DMSO)

-

Staurosporine (positive control)

-

384-well microplates

-

-

Procedure:

-

Add assay buffer to the wells of a 384-well plate.

-

Add the test compound at various concentrations (serially diluted).

-

Add the PIM-1 kinase to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for 1 hour at 30 °C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

While this compound remains a largely unexplored chemical entity, its structural relationship to a plethora of biologically active molecules strongly suggests its potential as a valuable starting point for drug discovery programs. The pyridin-2-yl amine core provides a robust anchor for interacting with a diverse range of biological targets. The isobutyl substituent offers a handle for tuning lipophilicity and exploring specific hydrophobic interactions within target binding sites.

The proposed research workflow provides a clear and logical path forward for elucidating the therapeutic potential of this compound. Initial broad screening against kinase, CNS, and microbial targets will be crucial for identifying the most promising therapeutic areas. Subsequent hit-to-lead optimization, guided by SAR studies and in vitro ADME/Tox profiling, will be essential for developing potent, selective, and drug-like candidates. The journey from a molecule of interest to a clinically viable drug is long and challenging, but the foundational chemical features of this compound make it a compelling candidate for this endeavor.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyridin-2-yl-pyridin-3-ylmethyl-amine [myskinrecipes.com]

- 3. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 58061-48-6 | N-(Pyridin-2-ylmethyl)butan-1-amine - Synblock [synblock.com]

- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bcrcp.ac.in [bcrcp.ac.in]

- 8. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 3-methyl-1-(pyridin-2-yl)butan-1-one (C10H13NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-yl)butan-1-amine: Synthesis, History, and Application

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-(pyridin-2-yl)butan-1-amine, a heterocyclic amine of significant interest in contemporary drug discovery. The document details its emergence in the patent literature as a key intermediate in the synthesis of potent and selective cannabinoid receptor 2 (CB2) agonists. A plausible and detailed synthetic pathway, centered around the reductive amination of 3-methyl-1-(pyridin-2-yl)butan-1-one, is presented with in-depth scientific rationale for each step. While the specific initial discovery and extensive historical account remain nascent in publicly accessible records, this guide consolidates the available information to provide researchers, scientists, and drug development professionals with a foundational understanding of this valuable chemical entity.

Introduction and Historical Context

This compound (CAS No. 825647-69-6) is a chiral primary amine featuring a pyridine ring and an isobutyl group. Its documented history is relatively recent, with its most prominent appearance in the scientific literature being within a 2012 patent application from F. Hoffmann-La Roche AG. This patent, WO 2012/168350 A1, discloses the use of this amine as a crucial building block in the synthesis of novel pyridin-2-yl-amide derivatives that act as cannabinoid receptor 2 (CB2) agonists.[1]

The development of selective CB2 receptor agonists is a significant area of pharmaceutical research, with potential therapeutic applications in inflammatory diseases, pain management, and neurodegenerative disorders.[2][3][4] The inclusion of this compound as a key intermediate in the synthesis of these promising therapeutic agents underscores its importance in medicinal chemistry. The inventors credited in the patent, Caterina Bissantz, Uwe Grether, and Paul Hebeisen, are recognized for their contributions to the field of medicinal chemistry, particularly in the development of receptor-targeted therapies.[1][2][5]

Plausible Synthetic Trajectory: A Mechanistic Perspective

The most logical and industrially scalable approach to the synthesis of this compound is a two-step process commencing with the synthesis of the corresponding ketone, 3-methyl-1-(pyridin-2-yl)butan-1-one, followed by reductive amination.

Synthesis of the Precursor Ketone: 3-Methyl-1-(pyridin-2-yl)butan-1-one

The synthesis of the ketone intermediate can be achieved through a Grignard reaction between a picolinonitrile derivative and an isobutylmagnesium halide. This method is a classic and reliable approach for the formation of carbon-carbon bonds and the synthesis of ketones from nitriles.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere. Isobutyl bromide is added dropwise to initiate the formation of isobutylmagnesium bromide. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

-

Reaction with 2-Cyanopyridine: Once the Grignard reagent formation is complete, a solution of 2-cyanopyridine in anhydrous diethyl ether is added dropwise at a controlled temperature, typically 0 °C to room temperature. The Grignard reagent adds to the nitrile carbon, forming a magnesium salt of the imine.

-

Hydrolysis: The reaction mixture is then carefully quenched by the slow addition of an aqueous acid solution (e.g., aqueous HCl or H₂SO₄). This acidic workup hydrolyzes the intermediate imine to the desired ketone, 3-methyl-1-(pyridin-2-yl)butan-1-one.

-

Purification: The ketone is then isolated by extraction with an organic solvent, followed by washing, drying, and purification, typically by vacuum distillation or column chromatography.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, the use of anhydrous solvents and flame-dried glassware is critical to prevent the quenching of the Grignard reagent.

-

Inert Atmosphere: The reaction is performed under a nitrogen or argon atmosphere to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Controlled Addition: The dropwise addition of the reagents helps to control the exothermicity of the reaction and prevent side reactions.

-

Acidic Workup: The acidic workup is essential for the hydrolysis of the intermediate imine to the final ketone product.

Reductive Amination to Yield this compound

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones or aldehydes.[6][7][8] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol:

-

Imine Formation: 3-methyl-1-(pyridin-2-yl)butan-1-one is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source, typically ammonium acetate or a solution of ammonia in methanol, is added. The reaction is often carried out under mildly acidic conditions to catalyze the formation of the imine intermediate.

-